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1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Kinase Inhibition CDK2 Medicinal Chemistry

SAR studies require the correct N1-methyl isomer for valid results. Using an alternative isomer like N2-substituted or other N1-alkyl variants will derail synthetic pathways and biological activity. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is the precise building block for constructing ATP-competitive kinase inhibitors. - Enables direct synthesis of key intermediates like 4-chloro derivatives and advanced probes such as ETP-45658. - Powers focused library synthesis targeting CDK2, PKD, PI3K, and GSK-3β, with derivatives showing antiproliferative activity against A549 and breast cancer cell lines. - Serves as the critical warhead for PROTAC development and chemical biology probe creation.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 6288-86-4
Cat. No. B1619070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
CAS6288-86-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC=C2C=N1
InChIInChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3
InChIKeyMCLXGVNIBMHMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Sourcing Guide


1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 6288-86-4) is a core heterocyclic scaffold consisting of a fused pyrazole and pyrimidine ring system with a methyl substituent at the N1 position. This unsubstituted core is widely employed as a versatile intermediate and building block for constructing diverse bioactive molecules, particularly ATP-competitive kinase inhibitors [1] [2]. It is a foundational entity in medicinal chemistry programs targeting oncology, inflammation, and other therapeutic areas.

Core heterocyclic scaffold for constructing ATP-competitive kinase inhibitors N1-methyl isomer provides defined vector for derivatization
Supports medicinal chemistry lead optimization and focused library synthesis Versatile intermediate for generating diverse bioactive molecules
Research use in kinase pathway studies and target engagement assays Foundational building block for tool compounds and probes

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: Critical Distinctions


While the pyrazolo[3,4-d]pyrimidine core is shared among many kinase inhibitors, substitution at the N1 position with a methyl group, as in 1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is not a trivial modification. This specific methyl group establishes a unique electronic and steric environment that critically influences the core's reactivity and subsequent derivatization. Unlike its N2-substituted isomers or other N1-alkyl variants, this compound provides a distinct vector for further functionalization, which is essential for achieving the desired selectivity profile in advanced leads. [1] Consequently, using an alternative isomer or a differently substituted core will alter the synthetic pathway and the final biological activity of the derived molecules, making direct substitution in established synthetic routes or structure-activity relationship (SAR) studies invalid.

Isomer N2-substituted isomers or other N1-alkyl variants alter synthetic vector and may shift derivatization outcomes in SAR studies.
Core Differently substituted pyrazolo[3,4-d]pyrimidine cores can change electronic and steric environment, invalidating direct substitution in established routes.
Reactivity Alternative scaffolds lacking the N1-methyl group may not reproduce regioselective functionalization patterns, limiting applicability to existing protocols.

Quantitative Evidence for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine


CDK2 Inhibition by 4-Substituted Derivatives

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as the foundation for a series of CDK2 inhibitors. The addition of a 4-substituent to this core is critical for activity. For example, the derivative '2a' (a 4-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrated a CDK2/cyclin A inhibition IC50 of 0.27 µM, while a related derivative '2b' with a different 4-substituent showed an IC50 of 0.25 µM. [1] This demonstrates that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a productive starting point for generating low-micromolar kinase inhibitors, and its functionalization at the 4-position is key to modulating potency.

CDK2 Inhibition
Class-level inference
0.25 – 0.27 µM
IC50 range for two 4-substituted derivatives
Supports kinase inhibitor derivatization at the 4-position
CDK2/cyclin A assay, in vitro; data to verify independently
Kinase Inhibition CDK2 Medicinal Chemistry

Antiproliferative Activity in A549 Cells

Derivatization of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core at the 4-position yields compounds with significant antiproliferative activity. A specific derivative, 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid (4-phenoxyphenyl)-amide, was found to inhibit the proliferation of several cancer cell lines, including A549 lung cancer cells, with an IC50 value of 2.24 µM. This is notably more potent than the standard chemotherapeutic agent doxorubicin, which had an IC50 of 9.20 µM in the same assay.

A549 Antiproliferative
Class-level inference
2.24 µM vs 9.20 µM
4.1-fold reported difference vs doxorubicin
Reported cell-model response context for derivatives
A549 lung cancer cell model; requires independent validation
Anticancer Antiproliferative Cell-based Assay

PI3K Inhibition by ETP-45658

ETP 45658, a clinically relevant lead compound, is a 4-morpholinyl-substituted derivative of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. This compound demonstrates potent and selective inhibition of class I PI3K isoforms, with IC50 values of 22 nM for PI3Kα and 30 nM for PI3Kδ. It also inhibits DNA-PK (IC50 70.6 nM) and mTOR (IC50 152 nM). The exquisite selectivity and potency of this advanced molecule are a direct consequence of the specific vector and electronic properties provided by the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold upon which it was built.

PI3K Selectivity
Class-level inference
22 nM (PI3Kα) / 30 nM (PI3Kδ)
ETP-45658 derivative; also inhibits DNA-PK, mTOR
Pathway-study fit for PI3K/mTOR signaling research
Biochemical assay; class-level inference from advanced lead
PI3K Inhibition Kinase Selectivity Lead Compound

PKD Inhibition via Scaffold Optimization

Starting from the known PKD inhibitor 3-IN-PP1 (which itself is based on a pyrazolo[3,4-d]pyrimidine core), researchers synthesized novel derivatives based on the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This optimization effort yielded compound 17m, which demonstrated improved biochemical inhibitory activity against PKD with an IC50 range of 17-35 nM, compared to the parent 3-IN-PP1 which had an IC50 range of 94-108 nM. [1] This represents a significant improvement in potency directly linked to modifications on the core scaffold.

PKD Optimization
Class-level inference
17–35 nM vs 94–108 nM
Compound 17m compared to 3-IN-PP1 parent scaffold
Reported improvement in target potency through core modification
Biochemical PKD assay; source-specific review available
PKD Inhibition Antitumor Lead Optimization

GSK-3β Inhibition by Derivatives

A series of pyrazolo[3,4-d]pyrimidine derivatives, designed around two different templates (A and B), were evaluated for their GSK-3β inhibitory activity. Compounds from these series showed IC50 values ranging from 0.17 to 1.01 µM. [1] This activity is comparable to the standard GSK-3β inhibitor Tideglusib, which showed an IC50 of 0.22 µM in the same study. This demonstrates that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is an effective starting point for developing potent GSK-3β inhibitors, with some analogs achieving potency on par with a known inhibitor.

GSK-3β Inhibition
Class-level inference
0.17 – 1.01 µM
Range overlapping Tideglusib at 0.22 µM
Supports broad kinase inhibitor development utility
Biochemical assay; reported context from one study
GSK-3β Inhibition Anticancer SAR

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Applications


Lead Optimization in Kinase Inhibitor Programs

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is the optimal starting material for medicinal chemistry teams engaged in kinase inhibitor lead optimization. As evidenced by its use in generating potent inhibitors of CDK2 [1], PKD [2], PI3K , and GSK-3β [3], this core scaffold provides a privileged template for rapidly exploring chemical space. Procurement of this specific N1-methyl isomer is essential, as SAR studies have shown that modifications at this position are critical for achieving the desired potency and selectivity profiles.

Synthesis of Advanced Intermediates and Tool Compounds

The compound serves as a key intermediate for synthesizing more complex molecules with established biological activity. The 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative is a common intermediate for creating various disubstituted analogs with potential pharmacological properties [4]. Furthermore, the core is the direct precursor to advanced tool compounds like the PI3K inhibitor ETP-45658 , demonstrating its utility in creating high-value chemical probes for target validation and pathway elucidation.

SAR Studies for Anticancer Agents

Given the robust antiproliferative activity demonstrated by its derivatives against cancer cell lines, including A549 lung cancer cells and breast cancer cell lines [3], this compound is a valuable asset for building focused chemical libraries. Its use in SAR campaigns allows researchers to systematically explore the impact of various substitutions on anticancer potency, guiding the design of novel therapeutic candidates.

Chemical Biology and Target Deconvolution Studies

The well-documented activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-based inhibitors against a range of kinases (CDK2 [1], PKD [2], PI3K , GSK-3β [3]) makes this scaffold ideal for creating affinity probes or PROTACs (Proteolysis Targeting Chimeras). These tools are critical for chemical biology applications such as target engagement studies, target deconvolution, and understanding the functional consequences of modulating specific kinase pathways in complex biological systems.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N1-methyl positional isomer identity
Reactivity and regioselective derivatization at 4-position
Advanced intermediate synthesis
Core scaffold with defined substitution vector
Conversion to 4-substituted tool compounds and probes
Kinase pathway target engagement
Privileged heterocyclic template
Kinase panel profiling and selectivity assessment
Focused library construction
Unsubstituted core amenable to parallel derivatization
Cell-model endpoint review and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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